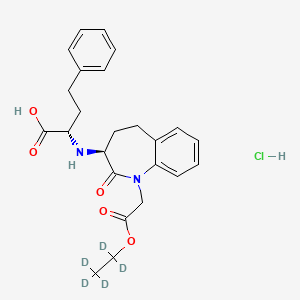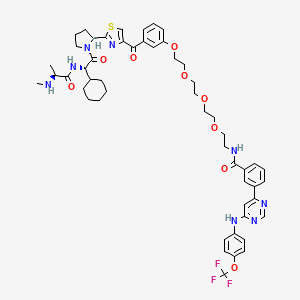
Ezetimibe Tetrahydropyran-d4 Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe Tetrahydropyran-d4 Impurity is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Ezetimibe, an anti-hyperlipidemic medication that reduces cholesterol absorption in the small intestine. The molecular formula of this compound is C24D4H17F2NO3, and it has a molecular weight of 413.45 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.
Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization and chromatography to isolate the desired impurity.
Quality Control: Rigorous quality control measures to ensure the compound meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .
Scientific Research Applications
Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ezetimibe impurities.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Ezetimibe.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for drug quality control.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The parent compound used for cholesterol reduction.
Desfluoro Ezetimibe: A derivative lacking fluorine atoms.
Ezetimibe Diol Impurity: A derivative with additional hydroxyl groups.
Ezetimibe Fluoro Isomer: An isomer with different fluorine atom positions.
Uniqueness
Ezetimibe Tetrahydropyran-d4 Impurity is unique due to the presence of deuterium atoms, which makes it a valuable tool in isotope-labeled studies. Its stable isotope labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D |
InChI Key |
IBDXWUJVRNPFPE-YHCDDPSWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H] |
Canonical SMILES |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)










![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
